molecular formula C14H25Cl2N3O2 B13498644 benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride

benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride

Cat. No.: B13498644
M. Wt: 338.3 g/mol
InChI Key: ABMOAVYSTGCMTE-UHFFFAOYSA-N
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Description

Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N3O2. It is a derivative of carbamate and is characterized by the presence of benzyl and aminopropyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride typically involves the reaction of benzyl chloroformate with 3-aminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are usually performed in alcohol solvents.

    Substitution: Various nucleophiles; reactions are conducted in polar solvents under controlled temperatures.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3-aminopropyl)carbamate: Similar structure but lacks the dihydrochloride salt form.

    Benzyl N-(3-hydroxypropyl)carbamate: Contains a hydroxyl group instead of an amino group.

    Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride: Similar structure but with a carbamoyl group.

Uniqueness

Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C14H25Cl2N3O2

Molecular Weight

338.3 g/mol

IUPAC Name

benzyl N-[3-(3-aminopropylamino)propyl]carbamate;dihydrochloride

InChI

InChI=1S/C14H23N3O2.2ClH/c15-8-4-9-16-10-5-11-17-14(18)19-12-13-6-2-1-3-7-13;;/h1-3,6-7,16H,4-5,8-12,15H2,(H,17,18);2*1H

InChI Key

ABMOAVYSTGCMTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCNCCCN.Cl.Cl

Origin of Product

United States

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